Sb2Te3 vs. Bi2Te3 热电性能头对头对比
在室温薄膜热电应用中,p型Sb₂Te₃与n型Bi₂Te₃常被组合使用。一项直接对比研究显示,Sb₂Te₃的室温塞贝克系数为+160 μV/K,而Bi₂Te₃为-70 μV/K,使得两者组成的热电结对具有272 μV/K的总响应,优于Bi₂Te₃与Sb₂Te₃的结对(240 μV/K)[1]。同时,Sb₂Te₃的电阻率为17.4 μΩ·m,显著高于Bi₂Te₃的7.6 μΩ·m,这是其热导率略高(0.34 vs 0.30 W/mK)的一个原因 [2]。
| Evidence Dimension | 室温热电性能 |
|---|---|
| Target Compound Data | Seebeck系数: +160 μV/K; 电阻率: 17.4 μΩ·m; 热导率: 0.34 W/mK |
| Comparator Or Baseline | Bi₂Te₃: Seebeck系数: -70 μV/K; 电阻率: 7.6 μΩ·m; 热导率: 0.30 W/mK |
| Quantified Difference | Seebeck系数极性相反,绝对值高2.3倍;电阻率高129% |
| Conditions | 室温,共溅射薄膜热电结对 |
Why This Matters
Sb₂Te₃作为p型支腿,其较高的塞贝克系数和电阻率决定了热电模块的输出电压和内阻,直接影响器件设计选型。
- [1] Nepal, R., et al. Surface mounted thin film thermoelectric (TE) devices for localized cooling, power generation, and sensing. Applied Physics Letters, 2024. View Source
- [2] Process Integration of Co-Sputtered Bismuth Telluride/Antimony Telluride Thermoelectric Junctions. Journal of Microelectromechanical Systems, 23(3), 681-688, 2014. View Source
